molecular formula C13H13NO2 B051946 3-(3-Methoxyphenoxy)aniline CAS No. 116289-64-6

3-(3-Methoxyphenoxy)aniline

Cat. No. B051946
M. Wt: 215.25 g/mol
InChI Key: LRDGIXJAHNJZQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenoxy)aniline” would be expected to consist of an aniline (phenylamine) group attached to a methoxyphenoxy group. The exact structure could not be found in the literature, but similar compounds such as “2-(3-Methoxyphenoxy)aniline” and “4-(3-Methoxyphenoxy)aniline” have been described .

Scientific Research Applications

  • Catalysis and Environmental Applications :

    • Fe(3)O(4) magnetic nanoparticles have been used to remove phenolic and aniline compounds, including substituted anilines, from aqueous solutions, demonstrating their potential in environmental cleanup and catalysis (Zhang et al., 2009).
  • Synthetic Chemistry and Material Science :

    • Aniline derivatives have been used in the synthesis of 3-fluoro-2-quinolones, a process that involves condensation and cyclocondensation reactions. This highlights the role of anilines in organic synthesis and the production of important chemical compounds (Mävers & Schlosser, 1996).
    • Research on aniline oligomers, especially those substituted with electron-donor groups, has been conducted to understand their electronic properties, which are crucial in material science applications (Vaschetto & Retamal, 1997).
  • Medicinal Chemistry :

    • Aniline derivatives have been investigated for their potential as inhibitors of Src kinase activity, showcasing their importance in the development of pharmaceutical compounds (Boschelli et al., 2001).
    • Novel compounds like 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline (DAT-230) have been synthesized and shown to have anti-tumor activity, indicating the potential of aniline derivatives in cancer therapy (Qiao et al., 2013).
  • Sensor Technology :

    • Schiff-base fluorescent sensors based on aniline derivatives have been developed for detecting metal ions like Aluminum(III), which is significant in environmental monitoring and biological applications (Tian et al., 2015).
  • Microbial Transformation Studies :

    • The microbial transformation of various aniline compounds, including 3-methoxyaniline, has been studied to understand the environmental fate and biodegradation pathways of these compounds (Paris & Wolfe, 1987).

properties

IUPAC Name

3-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGIXJAHNJZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612010
Record name 3-(3-Methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenoxy)aniline

CAS RN

116289-64-6
Record name 3-(3-Methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Dupree - 2005 - ro.uow.edu.au
Using a series of known inhibitors of the bacterial NorA efflux pump and the pharmacophore generation program CATALYST the first predictive pharmacophore for inhibitors of this …
Number of citations: 2 ro.uow.edu.au

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